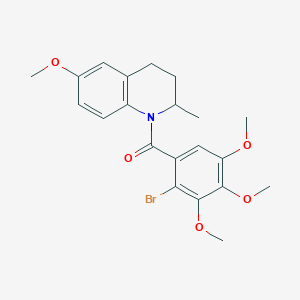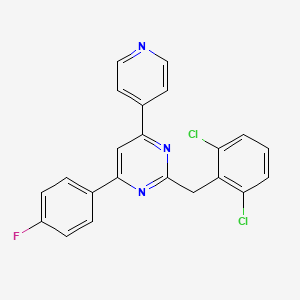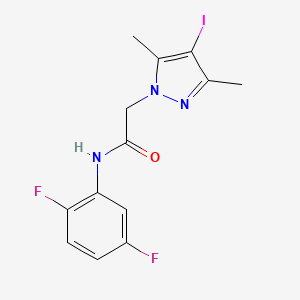
(2-bromo-3,4,5-trimethoxyphenyl)(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features a combination of brominated and methoxylated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps, starting with the preparation of the individual aromatic components. The bromination of 3,4,5-trimethoxyphenyl is achieved using bromine in the presence of a suitable solvent like acetic acid. The quinoline derivative is synthesized through a series of reactions involving the formation of the dihydroquinoline ring system, followed by methoxylation and methylation steps. The final step involves coupling the brominated trimethoxyphenyl with the methoxy-dihydroquinoline under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the methanone group can be reduced to a methanol group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield trimethoxybenzoic acid derivatives, while substitution of the bromine atom can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity. Its unique combination of aromatic rings and functional groups makes it a versatile candidate for various applications.
Mechanism of Action
The mechanism of action of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the quinoline ring can intercalate with DNA or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A simpler compound with similar methoxy groups but lacking the bromine and quinoline components.
6-Methoxy-2-methylquinoline: Contains the quinoline ring and methoxy group but lacks the brominated phenyl component.
2-Bromo-3,4,5-trimethoxybenzene: Contains the brominated phenyl component but lacks the quinoline ring.
Uniqueness
What sets (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE apart is its combination of these functional groups, which allows for a wider range of chemical reactions and potential applications. The presence of both bromine and methoxy groups, along with the quinoline ring, provides a unique set of properties that can be exploited in various fields of research and industry.
This detailed article provides a comprehensive overview of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H24BrNO5 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
(2-bromo-3,4,5-trimethoxyphenyl)-(6-methoxy-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C21H24BrNO5/c1-12-6-7-13-10-14(25-2)8-9-16(13)23(12)21(24)15-11-17(26-3)19(27-4)20(28-5)18(15)22/h8-12H,6-7H2,1-5H3 |
InChI Key |
PSHKEPYXIPQNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=C(C(=C3Br)OC)OC)OC)C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-methylfuran-3-carboxylate](/img/structure/B11068897.png)
![2-{[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11068898.png)
![3-(2-chlorophenyl)-2-(3-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11068908.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B11068909.png)
![Methyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11068913.png)
![2-{[3-(Hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]oxy}acetamide](/img/structure/B11068921.png)
![ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate](/img/structure/B11068926.png)
![6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine](/img/structure/B11068927.png)
![N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068934.png)
![2-[(7-amino-13,13-dimethyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3,5,7,9-pentaen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B11068949.png)
![Methyl 4-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]anilino}-4-oxobutanoate](/img/structure/B11068951.png)

![2-(1,3-benzothiazol-2-yl)-1-(4-bromobenzyl)-4-methyl-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11068961.png)
